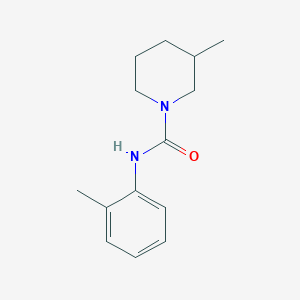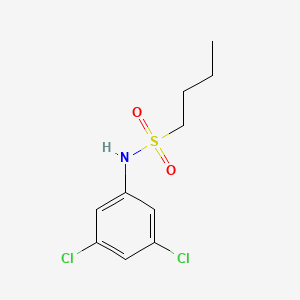
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years as a recreational drug. It was first synthesized in the 1970s by a team of researchers at Upjohn, a pharmaceutical company. U-47700 is structurally similar to other opioids such as fentanyl and morphine. However, it is much more potent than these drugs and has been associated with a number of deaths and overdoses.
作用机制
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and activating it. This leads to the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This compound also has a number of other effects on the body, including respiratory depression, sedation, and constipation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to decrease pain sensitivity, increase feelings of euphoria and relaxation, and cause respiratory depression. It can also cause nausea, vomiting, and constipation.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide in lab experiments is its potency. Because it is much more potent than other opioids, researchers can use smaller doses to achieve the desired effects. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take care to ensure that the drug is used only for scientific purposes and not for recreational use.
未来方向
There are a number of future directions for research on 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential for use as a painkiller. Because it is more potent than other opioids, it may be able to provide pain relief with smaller doses and fewer side effects. Another area of interest is its potential for abuse and addiction. Researchers are studying ways to reduce the potential for abuse and to develop treatments for addiction. Finally, researchers are studying the effects of this compound on different populations, such as children and the elderly, to better understand its safety and efficacy.
合成方法
The synthesis of 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide involves several steps. The starting material is 2,6-dimethylaniline, which is first reacted with acetic anhydride to form 2,6-dimethylacetanilide. This compound is then reacted with chloroacetyl chloride to form 2,6-dimethyl-N-(chloroacetyl)acetanilide. The final step involves reacting this compound with piperidine to form this compound.
科学研究应用
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This compound has also been studied for its potential use as a painkiller, as well as its potential for abuse and addiction.
属性
IUPAC Name |
3-methyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-9-16(10-11)14(17)15-13-8-4-3-7-12(13)2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXDRTIDKGRVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)

![[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5407375.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)

![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
